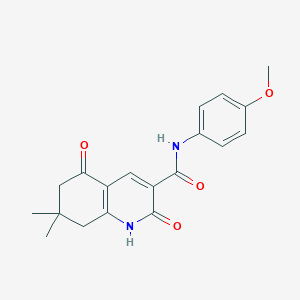![molecular formula C19H24O2 B4709262 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B4709262.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene)
Vue d'ensemble
Description
1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene), also known as DMBP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBP is a colorless liquid with a molecular formula of C22H26O2 and a molecular weight of 322.44 g/mol. It is primarily used as a cross-linking agent for polymers and resins, and its unique chemical properties make it an ideal candidate for various industrial and scientific applications.
Mécanisme D'action
The exact mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has been shown to have a variety of biochemical and physiological effects, including reducing the expression of certain genes involved in cancer cell growth and proliferation. 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has also been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) in lab experiments is its low toxicity and high stability. 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene), including exploring its potential as a drug delivery agent for cancer therapy, investigating its use as a surfactant in oil spill remediation, and studying its effects on other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) and its potential for use in various scientific fields.
Applications De Recherche Scientifique
1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has been extensively studied for its potential applications in various scientific fields, including materials science, biomedicine, and environmental science. In materials science, 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) is used as a cross-linking agent for polymers and resins, which enhances their mechanical and thermal properties. In biomedicine, 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has been shown to have anticancer properties and can be used as a drug delivery agent. In environmental science, 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) can be used as a surfactant in oil spill remediation.
Propriétés
IUPAC Name |
1-methyl-3-[5-(3-methylphenoxy)pentoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-16-8-6-10-18(14-16)20-12-4-3-5-13-21-19-11-7-9-17(2)15-19/h6-11,14-15H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZGXUOVKMGWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCOC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709185.png)
![ethyl N-[4-(butyrylamino)benzoyl]glycinate](/img/structure/B4709199.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4709207.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4709215.png)
![propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4709216.png)
![1-{[(3-fluorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4709223.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide](/img/structure/B4709234.png)
![N,N-dimethyl-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B4709248.png)
![3-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4709259.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone](/img/structure/B4709270.png)
![N-{[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4709272.png)
![2-cyano-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B4709292.png)